[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE
Overview
Description
[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. One common method is the cyclization of 2-chlorobenzyl thiocyanate with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with 2-mercaptopyrimidine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiazole and pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The biological activity of [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE is primarily due to its ability to interact with enzymes and receptors in the body. The thiazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, disrupting their function. These interactions lead to the compound’s antimicrobial and anticancer properties.
Comparison with Similar Compounds
- [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDINYL) SULFIDE
- [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-QUINOLINYL) SULFIDE
Uniqueness: Compared to similar compounds, [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE has a unique combination of thiazole and pyrimidine rings, which enhances its biological activity and makes it a versatile building block for the synthesis of various bioactive molecules.
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S2/c15-12-5-2-1-4-11(12)13-18-10(8-19-13)9-20-14-16-6-3-7-17-14/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKMUIKKKRWZDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CSC3=NC=CC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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